4-(Azepan-1-yl)-6-methyl-3-tosylquinoline
Description
4-(Azepan-1-yl)-6-methyl-3-tosylquinoline is a quinoline derivative characterized by a 7-membered azepane ring at position 4, a methyl group at position 6, and a tosyl (p-toluenesulfonyl) moiety at position 3. This compound is of interest in medicinal chemistry due to the structural versatility of quinoline scaffolds, which are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The azepane ring introduces conformational flexibility, while the tosyl group may enhance solubility or serve as a directing group in synthetic modifications.
Properties
IUPAC Name |
4-(azepan-1-yl)-6-methyl-3-(4-methylphenyl)sulfonylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-17-7-10-19(11-8-17)28(26,27)22-16-24-21-12-9-18(2)15-20(21)23(22)25-13-5-3-4-6-14-25/h7-12,15-16H,3-6,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYELTGXWJDQTBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-yl)-6-methyl-3-tosylquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the quinoline derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Azepane Ring Formation: The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the tosylated quinoline.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-yl)-6-methyl-3-tosylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Azepan-1-yl)-6-methyl-3-tosylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)-6-methyl-3-tosylquinoline involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations :
- Position 3 : The tosyl group distinguishes it from methyl or pyridyl substituents, possibly influencing electrophilic reactivity or solubility.
Comparative Syntheses:
- Compound 4k : Synthesized via PdCl₂(PPh₃)₂-catalyzed cross-coupling of 1-aminocyclohexanone with aryl boronic acids, yielding a crystalline product (m.p. 223–225°C).
- Compound in : Employed a one-pot, three-component strategy with oxidative dehydrogenation aromatization.
- Compound in : Features azepane-1-sulfonyl and carboxamide groups, suggesting sulfonylation and amide coupling steps.
Physicochemical Properties
Notes:
- The tosyl group may enhance thermal stability but reduce aqueous solubility compared to amino or methoxy substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
